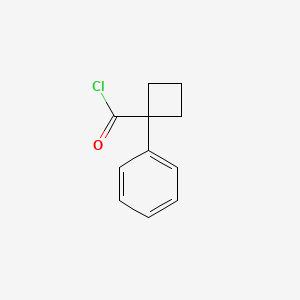
1-Phenylcyclobutanecarbonyl chloride
Descripción general
Descripción
1-Phenylcyclobutanecarbonyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol . It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis .
Métodos De Preparación
1-Phenylcyclobutanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylcyclobutanecarboxylic acid with oxalyl chloride . The reaction typically occurs under anhydrous conditions and in the presence of a catalyst such as dimethylformamide (DMF). The reaction proceeds as follows:
C6H5C4H6COOH+(COCl)2→C6H5C4H6COCl+CO2+CO+HCl
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Phenylcyclobutanecarbonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting with an amine yields an amide:
C6H5C4H6COCl+RNH2→C6H5C4H6CONHR+HCl
-
Reduction Reactions: : It can be reduced to 1-phenylcyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis: : In the presence of water, it hydrolyzes to form 1-phenylcyclobutanecarboxylic acid and hydrochloric acid:
C6H5C4H6COCl+H2O→C6H5C4H6COOH+HCl
Aplicaciones Científicas De Investigación
1-Phenylcyclobutanecarbonyl chloride is used in various scientific research applications:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers .
-
Biology: : It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands .
-
Medicine: : Research involving this compound includes the development of new drugs and therapeutic agents.
-
Industry: : It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins .
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclobutanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific derivative formed and its intended application .
Comparación Con Compuestos Similares
1-Phenylcyclobutanecarbonyl chloride can be compared with other acyl chlorides and cyclobutane derivatives:
1-Phenylcyclobutanecarboxylic Acid: The parent compound, which is less reactive than the acyl chloride derivative.
Cyclobutanecarbonyl Chloride: Lacks the phenyl group, making it less bulky and potentially less selective in reactions.
Benzoyl Chloride: Contains a benzene ring directly attached to the carbonyl chloride group, differing in reactivity and steric effects.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the phenyl group, which influences its reactivity and the types of reactions it can undergo .
Propiedades
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4620-67-1 | |
| Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















